molecular formula C16H23NO2S B2980277 N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide CAS No. 1903293-09-3

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide

Cat. No. B2980277
CAS RN: 1903293-09-3
M. Wt: 293.43
InChI Key: RBTCOGSWCNKTAM-UHFFFAOYSA-N
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Description

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide, also known as TPA023, is a small molecule compound that has been studied for its potential therapeutic effects on various diseases, including anxiety, depression, and addiction.

Mechanism of Action

The exact mechanism of action of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter GABA, which is the main inhibitory neurotransmitter in the brain. Positive allosteric modulators of the GABA-A receptor enhance the activity of the receptor by increasing the affinity of GABA for the receptor, leading to increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide are primarily mediated through its effects on the GABA-A receptor. By enhancing the activity of the receptor, N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide can increase inhibitory neurotransmission, leading to anxiolytic and antidepressant effects. N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide has also been shown to reduce alcohol consumption in animal models, which may be due to its effects on the GABA-A receptor.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide in lab experiments is its specificity for the GABA-A receptor. This allows for more precise manipulation of inhibitory neurotransmission, which can be useful in studying the role of GABA in various diseases. However, N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide has also been shown to have off-target effects on other receptors, which can complicate interpretation of results. Additionally, N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide has poor water solubility, which can make it difficult to administer in certain experiments.

Future Directions

Future research on N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic effects on various diseases. Additionally, research could focus on developing more water-soluble derivatives of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide to improve its administration in experiments. Finally, research could explore the potential use of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methylbenzoyl chloride with sodium hydroxide to form 2-methylbenzoic acid. The acid is then reacted with thionyl chloride to form 2-methylbenzoyl chloride. In the next step, 2-methylbenzoyl chloride is reacted with 2-mercaptoethanol to form 2-(2-methylphenylthio)ethanol. The final step involves the reaction of 2-(2-methylphenylthio)ethanol with N-(2-bromoethyl)tetrahydro-2H-pyran-4-amine to form N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide.

Scientific Research Applications

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide has been studied for its potential therapeutic effects on various diseases, including anxiety, depression, and addiction. In preclinical studies, N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models. N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide has also been studied for its potential use in the treatment of alcohol addiction, as it has been shown to reduce alcohol consumption in animal models.

properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-13-3-2-4-14(11-13)12-16(18)17-7-10-20-15-5-8-19-9-6-15/h2-4,11,15H,5-10,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTCOGSWCNKTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide

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